11-Hydroxyprogesterone

Description

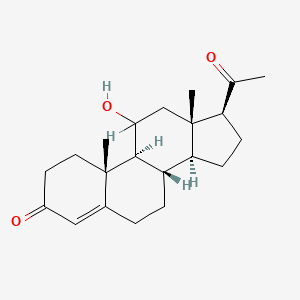

Structure

2D Structure

3D Structure

Properties

CAS No. |

312-90-3 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18?,19+,20-,21+/m0/s1 |

InChI Key |

BFZHCUBIASXHPK-AYHYENMDSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |

Synonyms |

11 alpha-hydroxyprogesterone 11 beta-hydroxy-4-pregnen-3,20-dione 11-hydroxyprogesterone 11-hydroxyprogesterone, (11alpha)-(+-)-isomer 11-hydroxyprogesterone, (11alpha)-isomer 11-hydroxyprogesterone, (11alpha,17alpha)-(+-)-isomer 11-hydroxyprogesterone, (11beta)-isomer 11-hydroxyprogesterone, (9beta,10alpha,11alpha)-isomer 11beta-hydroxyprogesterone 11OHP compound Duralutin Gesterol Hy-Gestrone Hylutin Hyprogest Pergestron pregn-4-ene-11 beta-ol-3,20-dione Pro-Depo Prodrox |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of 11β-Hydroxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone and a derivative of progesterone (B1679170). It functions as a potent mineralocorticoid and plays a significant role in steroid biosynthesis pathways. Historically, its discovery and isolation were pivotal in understanding adrenal steroidogenesis, stemming from pioneering work in the mid-20th century involving the perfusion of adrenal glands and the incubation of adrenal tissues with steroid precursors. This guide provides a comprehensive overview of the historical context, biosynthetic pathways, and detailed experimental methodologies for the isolation and characterization of 11β-OHP. Quantitative data are summarized, and key biological and experimental pathways are visualized to offer a thorough resource for professionals in steroid research and drug development.

Historical Discovery and Context

The discovery of 11β-hydroxyprogesterone is rooted in the broader exploration of adrenal cortex endocrinology that took place from the 1930s to the 1950s.[1][2][3][4] During this era, researchers worked intensively to isolate and identify the numerous steroids produced by the adrenal glands.[1][2][3][4]

Key advancements were made through adrenal perfusion techniques, where isolated adrenal glands were kept viable and supplied with potential precursor molecules.[5][6] In 1953, Hechter, Pincus, and their colleagues published seminal work on the chemical transformation of steroids by adrenal perfusion, laying the groundwork for identifying metabolic products.[6] Shortly after, in 1954, Brownie and Grant detailed the in vitro enzymatic 11β-hydroxylation of progesterone using mitochondria from ox adrenal cortices, directly demonstrating the bioconversion that produces 11β-OHP.[7][8] These foundational studies established that progesterone could be directly hydroxylated at the C-11 position, identifying 11β-hydroxyprogesterone as an important intermediate in the adrenal steroidogenic cascade.

Biosynthesis and Biological Significance

11β-Hydroxyprogesterone is synthesized from progesterone through the action of two key mitochondrial cytochrome P450 enzymes: steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2) .[9][10][11] Both enzymes are primarily located in the adrenal cortex.[10][11]

-

CYP11B1: Primarily found in the zona fasciculata of the adrenal gland, this enzyme is responsible for the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol). It also efficiently catalyzes the 11β-hydroxylation of progesterone to form 11β-hydroxyprogesterone.[9][11]

-

CYP11B2: Located in the zona glomerulosa, its main function is to synthesize aldosterone. It also possesses 11β-hydroxylase activity and can convert progesterone to 11β-OHP.[9][10]

Under normal physiological conditions, the pathway favoring the conversion of progesterone to 11-deoxycorticosterone via 21-hydroxylase is dominant. However, in conditions such as 21-hydroxylase deficiency , a common form of congenital adrenal hyperplasia (CAH), progesterone accumulates and is shunted towards the 11β-hydroxylation pathway, leading to significantly elevated levels of 11β-OHP.[9][12]

Biologically, 11β-OHP is a potent mineralocorticoid. It has also been identified, along with its epimer 11α-hydroxyprogesterone, as a powerful competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[9]

Steroidogenesis Signaling Pathway

The following diagram illustrates the position of 11β-Hydroxyprogesterone within the adrenal steroid biosynthesis pathway.

Experimental Protocols for Isolation and Synthesis

The isolation of 11β-hydroxyprogesterone has historically relied on two primary methodologies: perfusion of whole adrenal glands and incubation of adrenal tissue homogenates or mitochondria.

Protocol 1: Isolation via Adrenal Gland Perfusion (Historical Method)

This protocol is based on the methodologies developed by Hechter, Pincus, and colleagues for studying steroid transformations.[6]

Objective: To isolate and identify steroid metabolites produced by a viable adrenal gland when supplied with a precursor.

Materials:

-

Bovine or other mammalian adrenal glands, obtained fresh from an abattoir.

-

Perfusion apparatus (pump, oxygenator, temperature-controlled chamber).

-

Krebs-Ringer bicarbonate buffer, supplemented with glucose and bovine serum albumin.

-

Progesterone (substrate), dissolved in a suitable solvent (e.g., ethanol).

-

Organic solvents for extraction (e.g., ethyl acetate, chloroform).

-

Chromatography equipment (e.g., paper chromatography, silica (B1680970) gel columns).

Methodology:

-

Gland Preparation: Immediately after excision, cannulate the adrenal vein. Trim excess fat and connective tissue.

-

Apparatus Setup: Place the gland in the temperature-controlled chamber (37°C). Connect the cannula to the perfusion apparatus.

-

Perfusion: Begin perfusion with the oxygenated (95% O2, 5% CO2) Krebs-Ringer buffer to wash out remaining blood.

-

Substrate Introduction: Once the perfusate is clear, introduce progesterone into the buffer reservoir at a determined concentration.

-

Collection: Collect the venous effluent from the gland over several hours.

-

Extraction: Pool the perfusate and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Wash the organic phase with a dilute base and then with water to remove acidic impurities.

-

Purification: Evaporate the organic solvent. The crude extract is then subjected to chromatographic separation. Historically, paper chromatography (e.g., using a Bush system) was employed to separate the different steroid products.[8] Modern methods would use column chromatography followed by HPLC.

-

Identification: The isolated fraction corresponding to 11β-hydroxyprogesterone is identified by comparing its chromatographic mobility and spectroscopic properties (e.g., UV absorbance, infrared spectroscopy) with an authentic standard.

Protocol 2: Enzymatic Synthesis using Adrenal Mitochondria

This protocol is adapted from the work of Brownie and Grant on the in vitro hydroxylation of progesterone.[7][8]

Objective: To synthesize 11β-hydroxyprogesterone by incubating progesterone with isolated adrenal mitochondria, which are rich in CYP11B1.

Materials:

-

Fresh bovine adrenal glands.

-

Sucrose (B13894) solution (0.25 M).

-

Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing co-factors like NADPH, magnesium chloride, and a Krebs cycle intermediate (e.g., fumarate (B1241708) or malate).

-

Progesterone substrate.

-

Centrifuge and homogenizer.

-

Organic solvents and chromatography supplies as in Protocol 1.

Methodology:

-

Mitochondrial Isolation: Mince the adrenal cortex tissue and homogenize in ice-cold 0.25 M sucrose. Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed (e.g., 8000 x g) to pellet the mitochondria. Wash the mitochondrial pellet with sucrose solution.

-

Incubation: Resuspend the mitochondrial pellet in the incubation buffer. Add the progesterone substrate.

-

Reaction: Incubate the mixture at 37°C with shaking for a specified period (e.g., 1-2 hours).

-

Termination and Extraction: Stop the reaction by adding a large volume of an organic solvent (e.g., ethyl acetate). Extract the steroids into the organic phase.

-

Purification and Identification: Process the organic extract as described in Protocol 1 (steps 7 and 8) to isolate and identify the 11β-hydroxyprogesterone product.

Experimental Workflow Diagram

The following diagram outlines the general workflow for isolating 11β-Hydroxyprogesterone from adrenal tissue.

Data Presentation

The following tables summarize key quantitative data for 11β-Hydroxyprogesterone.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₀O₃ | [9][13] |

| Molar Mass | 330.47 g/mol | [13][14] |

| CAS Number | 600-57-7 | [9] |

| Appearance | Crystalline solid | N/A |

| Melting Point | Not Available | [15] |

| Optical Rotation | Not Available | [15] |

| Solubility | Soluble in DMSO, Propylene Glycol | [14] |

Table 2: Biological Concentrations

| Condition | Sample Type | Concentration Range | Source |

| Healthy Control Group | Serum | Below detection limit (<0.012 ng/mL) | [9] |

| 21-Hydroxylase Deficiency | Serum | 0.012 - 3.37 ng/mL | [9] |

| Prostate Cancer Tissue | Tissue | ~32 ng/g | [16] |

Conclusion

The discovery and isolation of 11β-hydroxyprogesterone were critical milestones in endocrinology, elucidating a key step in the adrenal synthesis of steroid hormones. The early, elegant experiments involving adrenal perfusion and tissue incubation paved the way for a detailed understanding of the roles of enzymes like CYP11B1 and CYP11B2. Today, 11β-OHP is recognized not only as a product of these enzymes but also as a clinically relevant biomarker for conditions like congenital adrenal hyperplasia and a molecule with potent biological activity. The protocols and data presented in this guide offer a foundational resource for researchers continuing to explore the complex world of steroid biochemistry and its implications for drug development and clinical science.

References

- 1. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine.org [endocrine.org]

- 3. A brief history of adrenal research: steroidogenesis - the soul of the adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical transformations of steroids by adrenal perfusion. IV. Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical transformation of steroids by adrenal perfusion: perfusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro enzymic hydroxylation of steroid hormones. II. Enzymic 11 beta-hydroxylation of progesterone by ox-adrenocortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro enzymic hydroxylation of steroid hormones. 2. Enzymic 11β-hydroxylation of progesterone by ox-adrenocortical mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 10. Regulation of human CYP11B1 and CYP11B2 promoters by transposable elements and conserved cis elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayocliniclabs.com [mayocliniclabs.com]

- 13. 11beta-Hydroxyprogesterone | C21H30O3 | CID 101788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Showing Compound 11beta-Hydroxyprogesterone (FDB023284) - FooDB [foodb.ca]

- 16. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 11-Hydroxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 11-hydroxyprogesterone, a pivotal steroid intermediate in the pharmaceutical industry. This document details both microbial and chemical synthesis routes, extensive characterization methodologies, and its role in significant biological pathways.

Synthesis of this compound

The introduction of a hydroxyl group at the C-11 position of the steroid nucleus is a critical transformation, leading to the production of corticosteroids. This compound exists as two primary stereoisomers, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, with the former being a key intermediate in the synthesis of corticosteroids like hydrocortisone (B1673445) and cortisone.

Microbial Synthesis of 11α-Hydroxyprogesterone

Microbial hydroxylation is the most efficient and widely used method for the large-scale production of 11α-hydroxyprogesterone. This biotransformation utilizes the enzymatic machinery of various microorganisms to selectively introduce a hydroxyl group at the 11α position of progesterone (B1679170).

-

Rhizopus nigricans : Historically significant, the discovery of its ability to perform 11α-hydroxylation was a landmark in steroid manufacturing.[1]

-

Aspergillus ochraceus : Another commonly employed fungus known for its high hydroxylation efficiency.

The enzymatic reaction is catalyzed by a specific cytochrome P-450-dependent monooxygenase system, known as 11α-hydroxylase.

This protocol outlines a general procedure for the 11α-hydroxylation of progesterone.

-

Culture Preparation:

-

Prepare a suitable culture medium for Rhizopus nigricans. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Inoculate the sterilized medium with a spore suspension or mycelial culture of Rhizopus nigricans.

-

Incubate the culture under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature (typically 25-30°C) for a period of 24-48 hours to allow for sufficient biomass growth.

-

-

Biotransformation:

-

Prepare a solution of progesterone in a water-miscible organic solvent (e.g., ethanol, acetone) to ensure its dispersion in the aqueous culture medium.

-

Add the progesterone solution to the microbial culture. The final concentration of progesterone is typically in the range of 0.5-2.0 g/L.

-

Continue the incubation under the same conditions for an additional 24-72 hours. The progress of the hydroxylation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Extraction and Purification:

-

After the biotransformation is complete, separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the 11α-hydroxyprogesterone from the culture broth using a suitable organic solvent (e.g., ethyl acetate, chloroform).

-

The mycelium can also be extracted separately to recover any product retained within the cells.

-

Combine the organic extracts, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the extract under reduced pressure to obtain the crude product.

-

Purify the crude 11α-hydroxyprogesterone by recrystallization from a suitable solvent system (e.g., acetone-hexane) or by column chromatography on silica (B1680970) gel.

-

Quantitative Data for Microbial Synthesis

| Parameter | Value | Reference |

| Starting Material | Progesterone | [1] |

| Microorganism | Rhizopus nigricans | [1] |

| Product | 11α-Hydroxyprogesterone | [1] |

| Typical Yield | High (industrially viable) | [2] |

Chemical Synthesis of this compound

While microbial routes are dominant for 11α-hydroxyprogesterone, chemical synthesis provides access to both the 11α and 11β isomers. The total synthesis of (±)-11α-hydroxyprogesterone has been achieved through a multi-step process involving the cyclization of a polyunsaturated epoxide. Chemical synthesis of 11β-hydroxyprogesterone is also well-documented.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters are typically used.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

-

¹H and ¹³C NMR Data for 11α-Hydroxyprogesterone in CDCl₃ [3]

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 2.62 (dt), 1.98 (td) | 35.8 |

| 2 | 2.41 (m), 2.31 (m) | 34.0 |

| 3 | - | 199.5 |

| 4 | 5.71 (s) | 123.9 |

| 5 | - | 171.6 |

| 6 | 2.37 (m), 2.27 (m) | 32.8 |

| 7 | 1.81 (m), 1.02 (m) | 32.0 |

| 8 | 1.56 (m) | 35.4 |

| 9 | 1.05 (m) | 55.9 |

| 10 | - | 38.7 |

| 11 | 4.02 (br. s) | 68.9 |

| 12 | 1.50 (m), 1.75 (m) | 49.3 |

| 13 | - | 44.1 |

| 14 | 1.25 (m) | 56.4 |

| 15 | 1.45 (m), 2.05 (m) | 24.5 |

| 16 | 1.70 (m), 2.20 (m) | 23.2 |

| 17 | 2.55 (t) | 63.5 |

| 18 | 0.65 (s) | 13.5 |

| 19 | 1.18 (s) | 18.9 |

| 20 | - | 209.4 |

| 21 | 2.12 (s) | 31.4 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, typically methanol (B129727) or acetonitrile.

-

For analysis from biological matrices, a liquid-liquid or solid-phase extraction is performed to isolate the steroids.[4][5]

-

-

Instrumentation and Analysis:

-

Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4]

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in a positive ion mode, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[4][5]

-

For structural confirmation, fragmentation of the parent ion is performed (MS/MS) to generate a characteristic fragmentation pattern.

-

Mass Spectrometry Data

| Technique | Ionization | Key Fragments (m/z) | Reference |

| GC-MS (of 11β-OHP) | EI | 330 (M+), 312, 297, 271, 255, 227 | [6] |

| LC-MS/MS | APCI/ESI | Precursor ion: [M+H]⁺ = 331.2 | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~2940, 2870 | C-H stretch | Aliphatic |

| ~1705 | C=O stretch | C20-ketone |

| ~1660 | C=O stretch | α,β-unsaturated C3-ketone |

| ~1615 | C=C stretch | Alkene |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

-

Purification: The compound must be of high purity (>99%).

-

Solvent Selection: Determine the solubility of this compound in a range of solvents to find a suitable solvent or solvent system for crystallization.

-

Crystallization Method:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully mounted for X-ray diffraction analysis.

Biological Signaling Pathways

This compound isomers are not just synthetic intermediates; they also participate in important biological pathways.

The "Backdoor" Pathway of Androgen Synthesis

11β-Hydroxyprogesterone is a key intermediate in the "backdoor" pathway of androgen synthesis. This pathway becomes significant in certain pathological conditions like congenital adrenal hyperplasia, where the conventional androgen synthesis pathway is impaired. In this pathway, potent androgens like dihydrotestosterone (B1667394) (DHT) are synthesized from progesterone and 17α-hydroxyprogesterone, bypassing testosterone (B1683101) as an intermediate.[7][8]

Mineralocorticoid Activity

11β-Hydroxyprogesterone can act as a potent mineralocorticoid. It binds to and activates the mineralocorticoid receptor, which can lead to effects on sodium and potassium balance and blood pressure regulation. Both 11α- and 11β-hydroxyprogesterone are also known to be potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is responsible for the conversion of active cortisol to inactive cortisone.[9] This inhibition can lead to an overstimulation of the mineralocorticoid receptor by cortisol, a condition known as apparent mineralocorticoid excess.

References

- 1. acs.org [acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 11beta-Hydroxyprogesterone | C21H30O3 | CID 101788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Progesterone to 11α-Hydroxyprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of progesterone (B1679170) to 11α-hydroxyprogesterone, a critical biotransformation in the pharmaceutical industry for the synthesis of corticosteroids. The document details the microbial enzymes responsible for this reaction, quantitative data on their efficiency, and detailed experimental protocols. Furthermore, it illustrates key pathways and workflows using diagrammatic representations.

Introduction

The introduction of a hydroxyl group at the 11α position of the steroid nucleus is a pivotal step in the production of various therapeutic corticosteroids, such as cortisone (B1669442) and hydrocortisone. While chemical synthesis of this modification is challenging, microbial biotransformation offers a highly specific and efficient alternative. Several filamentous fungi have been identified as potent catalysts for this reaction, primarily through the action of cytochrome P450 monooxygenases. This guide explores the technical aspects of this enzymatic conversion, providing researchers and drug development professionals with a detailed understanding of the process.

The historical significance of this biotransformation dates back to 1952, when Murray and Peterson patented the 11α-hydroxylation of progesterone by Rhizopus species, a discovery that revolutionized the production of steroid drugs.[1] Fungi, with their diverse enzymatic machinery, are particularly well-suited for steroid transformations.[1]

Enzymology of Progesterone 11α-Hydroxylation

The enzymatic conversion of progesterone to 11α-hydroxyprogesterone is primarily carried out by cytochrome P450 (P450) monooxygenases. These enzymes are hemeproteins that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water.

Microbial Cytochrome P450s

Several fungal species are known to efficiently perform 11α-hydroxylation of progesterone. Notable examples include:

-

Aspergillus species: Aspergillus ochraceus, Aspergillus niger, and Aspergillus brasiliensis are well-documented for their ability to hydroxylate progesterone at the 11α position.[1][2][3] Studies with Aspergillus ochraceus have shown that the 11α-hydroxylase system is a membrane-bound cytochrome P-450 system located in the microsomal fraction, requiring NADPH and O₂ for its activity.[4]

-

Rhizopus species: Rhizopus nigricans and Rhizopus oryzae are historically significant and industrially relevant microorganisms for this biotransformation.[5][6][7][8] The discovery of their hydroxylating capability was a landmark in steroid manufacturing.[5]

-

Mucor racemosus: This fungus has also demonstrated the ability to convert progesterone to 11α-hydroxyprogesterone as the main product.[9]

The enzyme CYP106A2 is known to have 15β-hydroxylase activity but also exhibits minor 11α-hydroxylase activity on progesterone.[10][11] Through protein engineering, the regioselectivity of this enzyme has been shifted towards 11α-hydroxylation, demonstrating the potential for creating tailored biocatalysts.[10][11]

Reaction Mechanism

The hydroxylation reaction catalyzed by cytochrome P450 enzymes involves a complex catalytic cycle. In the context of progesterone 11α-hydroxylation by fungal P450s, the general mechanism involves the binding of progesterone to the enzyme's active site, followed by the transfer of electrons from a reductase partner (like NADPH-cytochrome P450 reductase). This activates molecular oxygen, leading to the insertion of a hydroxyl group at the 11α position of the progesterone molecule.

Quantitative Data

The efficiency of the enzymatic conversion of progesterone to 11α-hydroxyprogesterone varies depending on the microorganism, enzyme variant, and reaction conditions. The following tables summarize key quantitative data from various studies.

| Microorganism/Enzyme | Conversion Yield (%) | Reference |

| Aspergillus ochraceus (microsomes) | 85-90% | [4] |

| Aspergillus niger | 65.7% | [3] |

| Rhizopus species | 80% | [3] |

| CYP106A2 (Wild Type) | 27.7% (of total product) | [10][11] |

| CYP106A2 (Mutant T89N/A395I) | 80.9% (of total product) | [10][11] |

| Mucor racemosus | >96% (total bioconversion) | [9] |

| Enzyme System | Substrate | Apparent Km (mM) | Reference |

| Aspergillus ochraceus 11α-hydroxylase | Progesterone | 0.625 | [4] |

| Aspergillus ochraceus 11α-hydroxylase | NADPH | 0.052 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of progesterone to 11α-hydroxyprogesterone.

Microbial Culture and Biotransformation

This protocol is a generalized procedure based on methodologies described for Aspergillus and Rhizopus species.

Objective: To perform the biotransformation of progesterone to 11α-hydroxyprogesterone using whole fungal cells.

Materials:

-

Fungal strain (e.g., Aspergillus ochraceus, Rhizopus nigricans)

-

Appropriate growth medium (e.g., Potato Dextrose Agar (B569324) for slants, liquid medium with glucose, peptone, and yeast extract)

-

Progesterone

-

Solvent for progesterone (e.g., propylene (B89431) glycol, ethanol)

-

Shaker incubator

-

Centrifuge

-

Extraction solvent (e.g., ethyl acetate, chloroform)

-

Analytical instruments (TLC, HPLC)

Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain on agar slants until sporulation.

-

Prepare a spore suspension or use a vegetative inoculum by transferring a small piece of the mycelial mat to a flask containing the liquid growth medium.

-

Incubate the inoculum culture in a shaker incubator at the optimal temperature and agitation speed for the specific strain (typically 25-30°C, 150-200 rpm) for 24-72 hours.

-

-

Biotransformation:

-

Inoculate the main transformation medium with the prepared inoculum.

-

Incubate under the same conditions as the inoculum preparation until sufficient biomass is achieved.

-

Prepare a stock solution of progesterone in a suitable solvent.

-

Add the progesterone solution to the fungal culture to the desired final concentration (e.g., 0.2 g/L).

-

Continue the incubation for the desired transformation period (e.g., 6 to 60 hours), taking samples at regular intervals to monitor the progress of the reaction.

-

-

Extraction and Analysis:

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the culture broth and the mycelia separately with an organic solvent.

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent for analysis.

-

Analyze the products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify progesterone and 11α-hydroxyprogesterone.

-

Preparation of Cell-Free Extract and Microsomal Fraction

This protocol is based on the methodology described for Aspergillus ochraceus.[4]

Objective: To isolate the microsomal fraction containing the 11α-hydroxylase activity.

Materials:

-

Fungal mycelia from an induced culture

-

Grinding medium (e.g., phosphate (B84403) buffer, pH 8.3, containing 10 mM EDTA, 10% glycerol, 5 mM dithiothreitol)

-

Mortar and pestle or homogenizer

-

Ultracentrifuge

-

Bradford reagent for protein quantification

Procedure:

-

Harvesting Mycelia: Harvest the fungal mycelia from the culture by filtration and wash with buffer.

-

Cell Lysis: Resuspend the mycelia in the cold grinding medium and grind thoroughly using a pre-chilled mortar and pestle or a homogenizer to break the cell walls.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and nuclei.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

-

-

Microsome Preparation: Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford assay.

Enzyme Assay for 11α-Hydroxylase Activity

This protocol is based on the assay described for the microsomal fraction of Aspergillus ochraceus.[4]

Objective: To measure the in vitro activity of the 11α-hydroxylase.

Materials:

-

Microsomal fraction

-

Assay buffer (e.g., Tris-HCl, pH 7.7)

-

Progesterone solution

-

NADPH solution

-

Extraction solvent (e.g., ethyl acetate)

-

Analytical instruments (HPLC)

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the assay buffer, a specific amount of the microsomal protein (e.g., 2.0 mg), and the progesterone solution to the desired final concentration.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

-

-

Initiation of Reaction: Start the reaction by adding NADPH to the mixture.

-

Incubation: Incubate the reaction for a specific period (e.g., 30 minutes) with shaking.

-

Termination of Reaction: Stop the reaction by adding an organic solvent to extract the steroids.

-

Extraction and Analysis:

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic phase and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

Quantify the amount of 11α-hydroxyprogesterone formed to determine the enzyme activity.

-

Visualizations

Signaling Pathway

Steroid hormones, including progesterone, exert their effects through signaling pathways that can be broadly categorized as genomic and non-genomic.[12][13][14] The genomic pathway involves the binding of the steroid to an intracellular receptor, which then acts as a transcription factor to regulate gene expression.[13][14] Non-genomic pathways are more rapid and involve the activation of signaling cascades at the cell membrane.[12][14]

Caption: Generalized steroid hormone signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the microbial biotransformation of progesterone.

Caption: Experimental workflow for microbial progesterone conversion.

Conclusion

The enzymatic conversion of progesterone to 11α-hydroxyprogesterone remains a cornerstone of steroid pharmaceutical manufacturing. The use of microbial systems, particularly filamentous fungi, offers a highly regio- and stereoselective method for this crucial hydroxylation step. This guide has provided a technical overview of the enzymes involved, quantitative data on their performance, and detailed experimental protocols to aid researchers in this field. Further research, particularly in the area of protein engineering of the responsible cytochrome P450s, holds the promise of developing even more efficient and selective biocatalysts for the production of valuable steroid intermediates.

References

- 1. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Liquid phase reactor studies of 11alpha-hydroxylation of progesterone by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aensiweb.com [aensiweb.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. acs.org [acs.org]

- 6. Heterologous Expression of Rhizopus Oryzae CYP509C12 Gene in Rhizopus Nigricans Enhances Reactive Oxygen Species Production and 11α-Hydroxylation Rate of 16α, 17-Epoxyprogesterone -Mycobiology [koreascience.kr]

- 7. 11α-Hydroxylation of 16α,17-epoxyprogesterone by Rhizopus nigricans in a biphasic ionic liquid aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiological transformations. I. Hydroxylation of progesterone at c-11 by rhizopus nigricans and penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Changing the regioselectivity of a P450 from C15 to C11 hydroxylation of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]

- 14. bio.libretexts.org [bio.libretexts.org]

The Dual Faces of a Steroid Intermediate: An In-depth Technical Guide to the Biological Functions of 11-Hydroxyprogesterone in Steroidogenesis

For Immediate Release

[City, State] – December 21, 2025 – This whitepaper provides a comprehensive technical overview of the biological functions of 11-hydroxyprogesterone in steroidogenesis, with a particular focus on its distinct epimers, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.

Introduction

This compound is a C21 steroid that occupies a critical juncture in the complex network of human steroidogenesis. While not a classical end-product hormone, its metabolic fate and enzymatic interactions have profound implications for the biosynthesis of glucocorticoids, mineralocorticoids, and androgens. The biological activity of this compound is critically dependent on the stereochemistry of the hydroxyl group at the 11th position, giving rise to two functionally distinct epimers: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). This guide will elucidate the unique and overlapping roles of these two molecules, their enzymatic regulation, and their significance in health and disease.

Biosynthesis and Metabolism of this compound Epimers

The production of this compound epimers is primarily governed by the activity of specific cytochrome P450 enzymes within the adrenal glands.

11β-Hydroxyprogesterone (21-deoxycorticosterone) is synthesized from progesterone (B1679170) through the action of steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone synthase (CYP11B2) .[1] Its formation is a key step in a shunt pathway that becomes prominent in certain enzymatic deficiencies, such as 21-hydroxylase deficiency (21OHD), a common form of congenital adrenal hyperplasia (CAH). In this condition, the accumulation of progesterone leads to its increased conversion to 11β-OHP.[1]

11α-Hydroxyprogesterone , an endogenous steroid and metabolite of progesterone, has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD).[2]

The metabolism of both epimers is complex and involves several key steroidogenic enzymes, leading to a diverse array of downstream products.

Metabolic Pathways of this compound Epimers

The metabolic pathways of 11α-OHP and 11β-OHP are depicted below. These pathways highlight their roles as substrates for crucial enzymes in steroidogenesis, including those involved in the "backdoor" pathway of androgen synthesis.

Caption: Metabolic pathways of 11β-Hydroxyprogesterone and 11α-Hydroxyprogesterone.

Biological Functions and Receptor Interactions

The biological functions of this compound epimers are largely dictated by their interactions with steroidogenic enzymes and nuclear receptors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Both 11α-OHP and 11β-OHP are potent inhibitors of 11β-HSD enzymes, which are responsible for the interconversion of active cortisol and inactive cortisone (B1669442).[2][3]

-

11β-HSD1: This enzyme, primarily expressing reductase activity, regenerates active cortisol from cortisone in glucocorticoid target tissues.

-

11β-HSD2: This enzyme inactivates cortisol to cortisone in mineralocorticoid target tissues, thereby protecting the mineralocorticoid receptor (MR) from illicit occupation by cortisol.

11α-OHP is a particularly potent competitive inhibitor of 11β-HSD2, with an IC50 in the nanomolar range, and is more potent than glycyrrhetinic acid.[3] Inhibition of 11β-HSD2 by these progesterone metabolites can lead to an overstimulation of the MR by cortisol, resulting in sodium retention and hypertension.[4]

Mineralocorticoid and Glucocorticoid Receptor Activity

11β-OHP is a potent mineralocorticoid, also known as 21-deoxycorticosterone.[5] It can activate the human mineralocorticoid receptor with an ED50 of 10 nM.[6] In contrast, 11α-OHP has been shown to confer mineralocorticoid activity to corticosterone (B1669441) in vivo, primarily through its inhibition of 11β-HSD2.[4]

The glucocorticoid receptor (GR) can also be activated by these steroids, although with lower potency compared to cortisol.

Role in the "Backdoor" Pathway of Androgen Synthesis

In conditions of 21-hydroxylase deficiency, the accumulation of 17α-hydroxyprogesterone (17-OHP) and progesterone leads to the activation of alternative or "backdoor" pathways for androgen synthesis. 11β-OHP and its metabolite, 11-ketoprogesterone, can be shunted into this pathway.[1] These C21 steroids are metabolized by enzymes such as 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2) to produce potent androgens like 11-ketodihydrotestosterone (11KDHT).[1] This contributes to the hyperandrogenic symptoms observed in CAH.

Similarly, 11α-OHP is a substrate for SRD5A and CYP17A1, leading to the formation of 11α-hydroxy C19 steroids.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological functions of this compound epimers.

Table 1: Inhibitory Activity of this compound Epimers on 11β-HSD Isoforms

| Compound | Enzyme | IC50 | Reference |

| 11α-Hydroxyprogesterone | 11β-HSD2 | ~0.9 nM | [3] |

| 11α-Hydroxyprogesterone | 11β-HSD2 | 5 nM (in transfected cells) | [2] |

| 11β-Hydroxyprogesterone | 11β-HSD1 & 11β-HSD2 | Potent inhibitor | [7] |

| Glycyrrhetinic acid | 11β-HSD2 | ~15 nM | [3] |

Table 2: Receptor Activation by 11β-Hydroxyprogesterone

| Compound | Receptor | Activity | ED50 | Reference |

| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (human) | Agonist | 10 nM | [6] |

Table 3: Serum Concentrations of 11β-Hydroxyprogesterone in Congenital Adrenal Hyperplasia (CAH)

| Condition | Analyte | Concentration Range | Reference |

| 21-Hydroxylase Deficiency | 11β-Hydroxyprogesterone | Not specified, but elevated | [1] |

| 11β-Hydroxylase Deficiency | 17-hydroxyprogesterone | Elevated | [8] |

Table 4: Metabolism of this compound Epimers in Prostate Cancer Cells

| Cell Line | Substrate (1 µM) | % Remaining after 48h | Key Metabolites | Reference |

| LNCaP (expressing CYP17A1) | 11α-Hydroxyprogesterone | 4% | 11α-hydroxy C19 steroids, 11α,17α-dihydroxyprogesterone | [2] |

| LNCaP (expressing CYP17A1) | 11β-Hydroxyprogesterone | 4% | 11-Ketodihydrotestosterone | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound epimers on 11β-HSD2 activity.

Caption: Workflow for 11β-HSD2 Inhibition Assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media and transiently transfected with a mammalian expression vector containing the cDNA for human 11β-HSD2.

-

Preparation of Cell Lysates: Transfected cells are harvested and lysed to release the cellular contents, including the expressed 11β-HSD2 enzyme. Protein concentration in the lysate is determined.

-

Enzyme Inhibition Assay:

-

A reaction mixture is prepared containing cell lysate, [³H]-cortisol (as substrate), NAD⁺ (as cofactor), and varying concentrations of the test inhibitor (11α-OHP or 11β-OHP).

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of an organic solvent.

-

-

Steroid Extraction and Analysis:

-

Steroids are extracted from the aqueous phase.

-

The extracted steroids (cortisol and its product, cortisone) are separated by thin-layer chromatography (TLC).

-

The radioactivity of the separated steroid spots is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of conversion of cortisol to cortisone is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis.

CYP17A1 Metabolism Assay

This protocol outlines a method to assess the metabolism of this compound epimers by CYP17A1.

Caption: Workflow for CYP17A1 Metabolism Assay.

Methodology:

-

Cell Culture and Transfection: HEK-293 cells are co-transfected with expression vectors for human CYP17A1 and its essential redox partner, cytochrome P450 oxidoreductase (POR).

-

Metabolism Assay:

-

Transfected cells are incubated with 11α-OHP or 11β-OHP at a specified concentration (e.g., 1 µM) in a serum-free medium.

-

The incubation is carried out at 37°C, and aliquots of the medium are collected at various time points.

-

-

Steroid Extraction and LC-MS/MS Analysis:

-

Steroids are extracted from the collected media samples.

-

The extracted samples are analyzed by a validated LC-MS/MS method to separate and quantify the parent this compound epimer and its potential metabolites, such as 11,17-dihydroxyprogesterone and 11-hydroxyandrostenedione (B1196105).

-

Glucocorticoid Receptor (GR) Transactivation Assay

This protocol describes a reporter gene assay to measure the glucocorticoid-like activity of this compound.

Caption: Workflow for GR Transactivation Assay.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-1) is co-transfected with a human GR expression vector and a reporter plasmid containing glucocorticoid response elements (GREs) upstream of a luciferase reporter gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

-

Cell Treatment: Transfected cells are treated with various concentrations of the test compounds (this compound epimers) and a known GR agonist (e.g., dexamethasone) as a positive control.

-

Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. Dose-response curves are generated, and the EC50 values are calculated to determine the potency of the compounds in activating the GR.

Conclusion

This compound and its epimers, 11α-OHP and 11β-OHP, are multifaceted steroid intermediates with significant biological activities. Their roles as potent inhibitors of 11β-HSD enzymes, their direct interactions with mineralocorticoid and glucocorticoid receptors, and their involvement in the backdoor pathway of androgen synthesis underscore their importance in steroid hormone physiology and pathophysiology. A thorough understanding of the distinct functions of these epimers is crucial for the development of novel therapeutic strategies for a range of endocrine disorders, including congenital adrenal hyperplasia and hormone-dependent cancers. Further research is warranted to fully elucidate the clinical implications of the metabolic pathways and biological actions of these intriguing steroid molecules.

References

- 1. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11 beta-Hydroxysteroid dehydrogenase type 2 complementary deoxyribonucleic acid stably transfected into Chinese hamster ovary cells: specific inhibition by 11 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Congenital adrenal hyperplasia due to 11-beta-hydroxylase deficiency: clinical, biochemical and molecular characteristics and long-term outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Mechanism of 11-Hydroxyprogesterone: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide elucidates the complex mechanism of action of 11-Hydroxyprogesterone, a key endogenous steroid, on various steroid receptors. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its binding affinities, transactivation properties, and enzymatic interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Executive Summary

This compound, existing as 11α- and 11β-isomers, demonstrates a nuanced and multifaceted interaction with the steroid receptor superfamily. While traditionally viewed as a precursor in steroidogenesis, recent research has unveiled its direct and indirect modulatory roles on androgen, glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors. This guide synthesizes the current understanding of these interactions, highlighting its potential as a significant player in endocrine regulation and a target for therapeutic intervention. A key finding is the potent activity of 11β-Hydroxyprogesterone as an agonist of the mineralocorticoid receptor and a significant inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which has profound implications for blood pressure regulation and electrolyte balance.

Quantitative Analysis of Receptor Interaction

The following tables summarize the quantitative data on the interaction of this compound and its isomers with key steroid receptors and related enzymes.

Table 1: Steroid Receptor Binding Affinity of this compound

| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) | Citation |

| 11β-Hydroxyprogesterone | Progesterone Receptor (mPRα) | Competitive Binding | Human | - | - | ~10% (of Progesterone) | [1] |

| Progesterone | Progesterone Receptor (mPRα) | Competitive Binding | Human | - | - | 100% | [1] |

| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Competitive Binding | Human | - | - | Slightly higher than Aldosterone (B195564) | [2] |

| 11α-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Competitive Binding | Human | - | - | Weaker than 11β-OHP | [2] |

Table 2: Steroid Receptor Transactivation by this compound

| Compound | Receptor | Assay Type | Cell Line | EC50/ED50 | Potency/Efficacy | Citation |

| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Reporter Gene Assay | COS-7 | 10 nM | Agonist | [3] |

| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Reporter Gene Assay | CV-1 | - | 9% of Aldosterone transactivation | [2] |

| 11α-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Reporter Gene Assay | CV-1 | - | 5.1% of Aldosterone transactivation | [2] |

| This compound | Glucocorticoid Receptor (GR) | Reporter Gene Assay | - | - | 4 to 100-fold lower potency than Cortisol | [4] |

| 11β-Hydroxyprogesterone | Androgen Receptor (AR) | Reporter Gene Assay | HEK293 | - | Agonist activity at all tested concentrations | [4] |

| 11β-Hydroxyprogesterone | Progesterone Receptor A & B (PRA & PRB) | Reporter Gene Assay | - | - | Agonist activity | [5][6] |

Table 3: Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) by this compound

| Compound | Enzyme | Source | IC50 (µM) | Citation |

| 11α-Hydroxyprogesterone | 11β-HSD1 | Rat liver microsomes | Potent inhibitor | |

| 11β-Hydroxyprogesterone | 11β-HSD1 | Rat liver microsomes | Potent inhibitor | |

| 11α-Hydroxyprogesterone | 11β-HSD2 | JEG-3 cell lysates | Potent inhibitor | |

| 11β-Hydroxyprogesterone | 11β-HSD2 | JEG-3 cell lysates | Potent inhibitor |

Core Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.

Caption: Signaling pathway of this compound.

Caption: Logical relationships of this compound's actions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for steroid receptors.

-

Receptor Preparation:

-

For nuclear receptors, cytosol is prepared from target tissues (e.g., rabbit uterus for PR, rabbit thymus for GR) or from cells overexpressing the receptor of interest (e.g., Sf9 insect cells for recombinant human PR).[7]

-

Tissues are homogenized in a cold buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the receptors.

-

For membrane receptors like mPRα, membrane fractions are prepared from cells expressing the receptor.[1]

-

-

Binding Reaction:

-

A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]dexamethasone for GR) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The reaction is incubated to equilibrium, typically for several hours at 4°C for nuclear receptors or for a shorter duration at a specific temperature for membrane receptors.[1][7]

-

-

Separation of Bound and Free Ligand:

-

For cytosolic receptors, dextran-coated charcoal is often used to adsorb the unbound radioligand. The mixture is centrifuged, and the radioactivity in the supernatant (bound fraction) is measured.[1]

-

For membrane receptors, the reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, which is then washed to remove unbound ligand.[1]

-

-

Data Analysis:

-

The amount of radioactivity is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Competitive Binding Assay.

Luciferase Reporter Gene Assay (Transactivation Assay)

This protocol outlines the steps to assess the functional activity (agonist or antagonist) of this compound on a specific steroid receptor.

-

Cell Culture and Transfection:

-

A suitable cell line with low endogenous receptor activity (e.g., CV-1, HEK293, COS-7) is cultured in appropriate media.[8]

-

Cells are transiently co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA of the steroid receptor of interest (e.g., hMR, hGR).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., MMTV promoter with GREs/PREs).[8]

-

-

A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.

-

-

Steroid Treatment:

-

After transfection, cells are treated with varying concentrations of this compound to assess its agonist activity.

-

To assess antagonist activity, cells are co-treated with a known receptor agonist (e.g., aldosterone for MR) and varying concentrations of this compound.

-

-

Cell Lysis and Luciferase Assay:

-

Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

For agonist assays, the dose-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response).

-

For antagonist assays, the ability of this compound to inhibit the agonist-induced response is quantified.

-

Caption: Workflow for Luciferase Reporter Gene Assay.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on 11β-HSD isoforms.

-

Enzyme Source Preparation:

-

11β-HSD1: Microsomes are prepared from rat liver homogenates by differential centrifugation.

-

11β-HSD2: Lysates are prepared from a cell line known to express high levels of the enzyme, such as the human choriocarcinoma cell line JEG-3.

-

-

Inhibition Assay:

-

The enzyme preparation is incubated with a specific substrate (e.g., corticosterone (B1669441) or cortisol) and a cofactor (NADP+ for dehydrogenase activity or NADPH for reductase activity).

-

Varying concentrations of this compound are included in the incubation mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

-

Metabolite Separation and Quantification:

-

The reaction is stopped, and the steroids (substrate and product) are extracted from the reaction mixture using an organic solvent.

-

The extracted steroids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of product formed is quantified, often using radiolabeled substrates and measuring the radioactivity of the product spot or peak.

-

-

Data Analysis:

-

The percentage of inhibition of enzyme activity at each concentration of this compound is calculated.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.

-

Caption: Workflow for 11β-HSD Inhibition Assay.

Conclusion

This compound emerges as a steroid with a complex and significant pharmacological profile. Its potent mineralocorticoid agonist activity and its ability to inhibit 11β-HSD enzymes position it as a critical regulator of electrolyte balance and blood pressure. Furthermore, its modulatory effects on androgen, glucocorticoid, and progesterone receptors underscore its broader role in endocrine signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the physiological and pathological roles of this compound and for the development of novel therapeutic strategies targeting its pathways. Further investigation is warranted to fully elucidate its binding affinities for all steroid receptors and to explore the clinical implications of its diverse actions.

References

- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. assaygenie.com [assaygenie.com]

- 4. C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - C11-hydroxy and C11-oxo C19 and C21 steroids: pre-receptor regulation and interaction with androgen and progesterone steroid receptors - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Hydroxyprogesterone: A Key Metabolite of Progesterone in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyprogesterone (11-OHP) is a naturally occurring endogenous steroid and a direct metabolite of progesterone (B1679170).[1] While often overshadowed by other progestins and corticosteroids, 11-OHP possesses significant biological activities, primarily as a potent mineralocorticoid and a modulator of corticosteroid metabolism.[1][2] Its biosynthesis is a critical step in understanding certain physiological and pathophysiological states, particularly in the context of congenital adrenal hyperplasia (CAH). This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, metabolic fate, physiological functions, and the experimental methodologies used to study this important steroid.

Biosynthesis and Metabolism

The conversion of progesterone to 11β-hydroxyprogesterone is primarily catalyzed by two mitochondrial cytochrome P450 enzymes: steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone (B195564) synthase (CYP11B2).[1][3] These enzymes are predominantly expressed in the adrenal cortex.[4]

Under normal physiological conditions, the 21-hydroxylation of progesterone to 11-deoxycorticosterone is a more favored pathway.[1] However, in conditions such as 21-hydroxylase deficiency, the accumulation of progesterone leads to its increased shunting towards the 11-hydroxylation pathway, resulting in elevated levels of 11β-hydroxyprogesterone.[1]

11β-hydroxyprogesterone is not an inert metabolite. It can be further metabolized by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) to 11-ketoprogesterone.[5] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[5] Additionally, 11β-hydroxyprogesterone can enter the "backdoor pathway" of androgen synthesis, where it is metabolized to the potent androgen, 11-ketodihydrotestosterone (B1662675) (11KDHT).[5]

Its stereoisomer, 11α-hydroxyprogesterone, is also a metabolite of progesterone, though its formation in humans is less well-characterized.[6][7] It is a potent inhibitor of 11β-HSD isoforms.[6]

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Enzyme Kinetic Parameters for Progesterone 11β-Hydroxylation

| Enzyme | Substrate | Km (µM) | Vmax (µM/24h) | Reference |

| Aldosterone Synthase (CYP11B2) | 11-deoxycorticosterone | 1.163 | 36.98 | [7][8] |

| Chimeric CYP11B1/B2 | 11-deoxycorticosterone | 1.191 | 27.08 | [7][8] |

| Note: Kinetic data for the direct conversion of progesterone by these enzymes is not readily available in the reviewed literature, so data for the related substrate 11-deoxycorticosterone is provided as a reference for enzyme activity. |

Table 2: Circulating Concentrations of 11β-Hydroxyprogesterone

| Condition | Analyte | Concentration Range (ng/mL) | Reference |

| 21-Hydroxylase Deficiency | 11β-Hydroxyprogesterone | 0.012 to 3.37 | [1] |

| Control Group | 11β-Hydroxyprogesterone | < 0.012 | [1] |

Table 3: Inhibitory and Receptor Binding Activities of this compound and Related Steroids

| Compound | Target | Activity | Value | Reference |

| 11α-Hydroxyprogesterone | 11β-HSD2 | IC50 | ~0.9 nM | [3] |

| 11α-Hydroxyprogesterone (in intact cells) | 11β-HSD2 | IC50 | 5 nM | [3] |

| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor | Agonist Activity (% of Aldosterone) | 9% | [9] |

| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor | ED50 | 10 nM | [2] |

| Progesterone | 11β-HSD2 | IC50 | 4.8 x 10⁻⁸ mol/L | [10] |

| 5α-DH-progesterone | 11β-HSD2 | IC50 | 2.4 x 10⁻⁷ mol/L | [10] |

| 20α-DH-progesterone | 11β-HSD2 | IC50 | 7.7 x 10⁻⁷ - 1.3 x 10⁻⁶ mol/L | [10] |

Physiological and Pathophysiological Significance

The primary physiological role of 11β-hydroxyprogesterone stems from its activity as a potent mineralocorticoid.[1] It binds to and activates the mineralocorticoid receptor, which can lead to sodium retention and an increase in blood pressure.[9][11] This is particularly relevant in 21-hydroxylase deficiency, where elevated levels of 11β-hydroxyprogesterone can contribute to the hypertension observed in some patients.[1]

Furthermore, both 11β-hydroxyprogesterone and its epimer, 11α-hydroxyprogesterone, are potent competitive inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[1][6] By inhibiting 11β-HSD2, which is responsible for inactivating cortisol to cortisone (B1669442) in mineralocorticoid target tissues, these metabolites can amplify the effects of endogenous glucocorticoids on the mineralocorticoid receptor, further contributing to hypertension.[9][11]

Experimental Protocols

In Vitro Assay for Progesterone Metabolism in HEK293 Cells

This protocol describes a general method for studying the metabolism of progesterone by specific enzymes expressed in a controlled cellular environment.

a. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[4]

-

Cells are plated in 6-well plates to achieve 50-80% confluency on the day of transfection.[12]

-

For transient transfection, plasmid DNA encoding the enzyme of interest (e.g., CYP11B1 or CYP11B2) is mixed with a transfection reagent such as Lipofectamine in serum-free medium (e.g., Opti-MEM).[4][12]

-

The DNA-lipid complex is then added to the cells and incubated for a specified period (typically 18-24 hours).[12]

b. Steroid Metabolism Assay:

-

Following transfection, the medium is replaced with fresh medium containing the progesterone substrate at a defined concentration (e.g., 40 µM).[4]

-

Cells are incubated for a set time (e.g., 48 hours) to allow for enzymatic conversion of the substrate.[4]

c. Steroid Extraction and Analysis:

-

The cell culture medium and cell lysate are collected.

-

Steroids are extracted using a liquid-liquid extraction method with a solvent such as methyl tert-butyl ether.[6][13]

-

The organic phase is evaporated, and the residue is reconstituted in a suitable solvent (e.g., methanol) for analysis.[6][13]

-

Metabolites, including this compound, are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][14]

Quantification of this compound in Serum by LC-MS/MS

This protocol outlines a typical workflow for the sensitive and specific measurement of this compound in biological samples.

a. Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the serum sample.[6]

-

Proteins are precipitated by adding a solvent like acetonitrile.[15]

-

Steroids are extracted from the serum using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE).[6][15][16]

b. Chromatographic Separation:

-

The extracted and reconstituted sample is injected into a liquid chromatography system.

-

Steroids are separated on a C18 reverse-phase column using a gradient of mobile phases, typically water and methanol (B129727) with a modifier like formic acid.[15][17]

c. Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to ionize the steroid molecules.[6][17]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and its internal standard, ensuring high selectivity and sensitivity.[6][13]

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of progesterone to 11β-hydroxyprogesterone and its subsequent actions.

Experimental Workflows

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

This compound is a biologically active metabolite of progesterone with significant implications for mineralocorticoid activity and blood pressure regulation. Its role is particularly pronounced in disorders of steroidogenesis, such as 21-hydroxylase deficiency, where it serves as a key biomarker. A thorough understanding of its biosynthesis, metabolism, and physiological effects, coupled with robust analytical methodologies, is crucial for researchers and clinicians in endocrinology and drug development. The continued investigation into the nuanced roles of this compound and its metabolites will undoubtedly provide further insights into steroid hormone regulation in both health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. 11 beta-Hydroxysteroid dehydrogenase type 2 complementary deoxyribonucleic acid stably transfected into Chinese hamster ovary cells: specific inhibition by 11 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian Cells Engineered to Produce Novel Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different effects of progesterone and estradiol on chimeric and wild type aldosterone synthase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progesterone metabolism in the human kidney and inhibition of 11beta-hydroxysteroid dehydrogenase type 2 by progesterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 21-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Quantification of Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 16. agilent.com [agilent.com]

- 17. medrxiv.org [medrxiv.org]

An In-depth Technical Guide to the Structural and Functional Differences Between 11α- and 11β-hydroxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone (B1679170), a key steroid hormone, undergoes extensive metabolism, giving rise to a diverse array of derivatives with distinct biological activities. Among these are the stereoisomers 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, which, despite their subtle structural variance, exhibit significant functional divergence. This technical guide provides a comprehensive analysis of the structural and functional differences between these two progesterone metabolites. It delves into their stereochemistry, endogenous versus synthetic origins, and their differential interactions with key enzymes and receptors that govern steroid hormone signaling. Particular focus is placed on their potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms and their engagement with mineralocorticoid and glucocorticoid receptors. This document consolidates quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant biological pathways and experimental workflows to serve as a critical resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

The hydroxylation of progesterone at the 11th carbon position yields two stereoisomers: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). The orientation of the hydroxyl group, either below (α) or above (β) the plane of the steroid ring, dictates their three-dimensional structure and, consequently, their biological function[1]. While 11β-OHP is a naturally occurring mineralocorticoid in mammals, 11α-OHP is primarily a product of microbial fermentation and serves as a vital synthetic precursor for corticosteroids[1][2]. Both isomers have garnered significant interest due to their potent inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for regulating glucocorticoid activity[3][4]. This guide aims to provide an in-depth exploration of the structural and functional distinctions between these two important steroid molecules.

Structural Differences

The fundamental difference between 11α-OHP and 11β-OHP lies in the stereochemistry of the hydroxyl group at the C-11 position of the progesterone backbone.

-

11α-hydroxyprogesterone: The hydroxyl group is in the alpha (α) position, projecting below the plane of the steroid's C-ring.

-

11β-hydroxyprogesterone: The hydroxyl group is in the beta (β) position, projecting above the plane of the C-ring.

This seemingly minor variation in spatial arrangement significantly impacts the molecule's overall shape and its ability to interact with the binding sites of enzymes and receptors.

Functional Differences

The distinct stereochemistry of 11α-OHP and 11β-OHP translates into a range of functional differences, from their endogenous presence to their specific interactions with key proteins in steroid metabolism and signaling.

Endogenous vs. Synthetic Origin

-

11β-hydroxyprogesterone is an endogenous steroid, naturally synthesized in the adrenal glands from progesterone by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone (B195564) synthase (CYP11B2)[3][5]. Its levels can be elevated in certain pathological conditions, such as 21-hydroxylase deficiency[3][6].

-

11α-hydroxyprogesterone , in contrast, is not a major endogenous steroid in humans. It is primarily produced through microbial hydroxylation of progesterone by various fungi and bacteria[2]. This biotransformation is a cornerstone of the pharmaceutical industry for the synthesis of various corticosteroids.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)